
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its ethoxy group at the 6th position, a ketone group at the 2nd position, and a carboxylic acid group at the 4th position on the chromene ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure beinhaltet typischerweise die Reaktion von 6-Ethoxy-2H-chromen-2-on mit einem geeigneten Carboxylierungsmittel. Ein übliches Verfahren ist die Verwendung von Kohlendioxid in Gegenwart einer Base, wie beispielsweise Kaliumcarbonat, unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend hydrolysiert wird, um das gewünschte Produkt zu ergeben.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine 6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Ethoxygruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung verschiedener substituierter Chromen-Derivate.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann sie Topoisomerase-Enzyme hemmen, die an der DNA-Replikation beteiligt sind, wodurch sie eine Antikrebsaktivität zeigt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Hydroxy-2-oxo-2H-chromen-4-carbonsäure
- 2-Oxo-2H-chromen-6-carbonsäure
- Methyl-6-fluorchromon-2-carboxylat
Einzigartigkeit
6-Ethoxy-2-oxo-2H-chromen-4-carbonsäure ist aufgrund des Vorhandenseins der Ethoxygruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu ihren Analogen kann diese Verbindung unterschiedliche pharmakokinetische Eigenschaften aufweisen, was sie zu einem wertvollen Kandidaten für spezifische Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C12H10O5 |
|---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
6-ethoxy-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-2-16-7-3-4-10-8(5-7)9(12(14)15)6-11(13)17-10/h3-6H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
RIZZENVOOYCAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


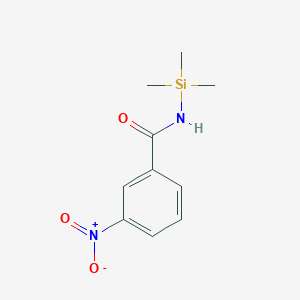
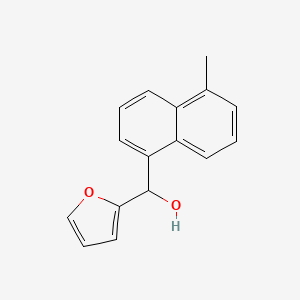
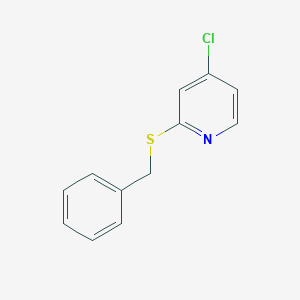

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)

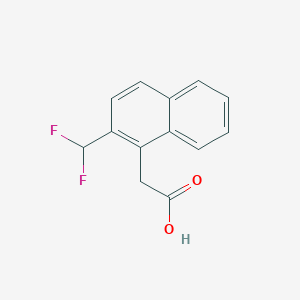



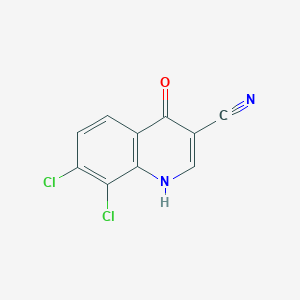

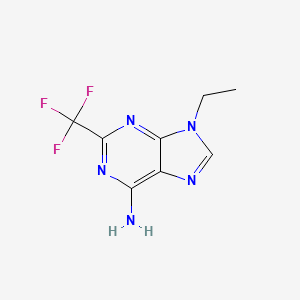
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
